An In-depth Technical Guide to 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3)
An In-depth Technical Guide to 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of 1,5-Diamino-4,8-dihydroxyanthraquinone. The information is curated for researchers and professionals in the fields of chemistry and drug development.
Core Properties and Identification
1,5-Diamino-4,8-dihydroxyanthraquinone, identified by CAS number 145-49-3, is an organic compound belonging to the anthraquinone family. Its structure features an anthraquinone core with strategically placed amino and hydroxyl groups, which impart its characteristic chemical reactivity and potential for use in various applications.[1] It typically appears as a powder with a color ranging from gray to dark purple or black.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,5-Diamino-4,8-dihydroxyanthraquinone is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀N₂O₄ | [1] |
| Molecular Weight | 270.24 g/mol | [1] |
| Appearance | Gray to dark purple or black powder | [1] |
| Melting Point | >300 °C | [1] |
| Boiling Point | 649.4 °C at 760 mmHg | [2] |
| Density | 1.683 g/cm³ | [2] |
| Flash Point | 346.6 °C | [2] |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹³C NMR | Spectra available, recorded on a Bruker WH-90 instrument in DMSO-d6 with TMS as the standard. | [3] |
| UV-Vis | Spectra for derivatives are available, suggesting absorption in the visible range. | [4] |
| FTIR | Spectra for related compounds have been analyzed to understand vibrational modes. | [5][6][7] |
Synthesis and Experimental Protocols
1,5-Diamino-4,8-dihydroxyanthraquinone is primarily synthesized from its dinitro precursor. Below are detailed experimental protocols for its preparation.
Chemical Synthesis via Reduction
A common method for the synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone involves the reduction of 1,5-dinitro-4,8-dihydroxyanthraquinone.[1][8]
Experimental Protocol:
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Reaction Setup: A 500 ml electromagnetically stirred glass reactor is charged with 5.0 g (0.0151 mole) of 1,5-dinitro-4,8-dihydroxyanthraquinone, 100 g of a 4% aqueous solution of sodium hydroxide, and 0.25 g of 5% palladium on carbon (Pd/C) catalyst.[1]
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Hydrogenation: The reactor is purged with hydrogen gas. The reaction mixture is then heated to 50°C and stirred. Hydrogenation is carried out until the absorption of hydrogen ceases (approximately 0.0906 mole of hydrogen is absorbed over 5 hours).[1]
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Work-up: The reaction is stopped, and the mixture is filtered to separate the catalyst. The filtrate is then oxidized by stirring in the presence of air at 20-30°C for 2 hours.[1]
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Purification: The oxidized solution is neutralized with 20% sulfuric acid to a pH of 2-3. The resulting precipitate is filtered, washed with water, and dried to yield 1,5-diamino-4,8-dihydroxyanthraquinone.[1] This process reportedly affords a yield of 97.8%.[1]
Electrolytic Synthesis
An alternative, one-step electrolytic method for the synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone has also been developed.[2]
Experimental Protocol:
-
Electrolytic Cell: A cathode rotating separated electrolytic cell is used.[2]
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Electrolyte and Reactant: The electrolyte is 7.5-14.2 mol/L sulfuric acid, and the raw material is 1,5-dinitroanthraquinone. A phase transfer catalyst such as SnCl₂, BiCl₃, hexadecyltrimethylammonium bromide, or octadecyltrimethylammonium bromide is also used.[2]
-
Electrolysis Conditions: The reaction is conducted at a temperature of 100-160°C, a potential of -0.1 to -0.4 volts, and a current density of 200-2000 A/m².[2]
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Product: This method directly yields the 1,5-diamino-4,8-dihydroxyanthraquinone product.[2]
Biological Activity and Potential Applications
The primary industrial application of 1,5-Diamino-4,8-dihydroxyanthraquinone is as a crucial intermediate in the synthesis of disperse dyes, particularly for coloring synthetic fibers like polyester.[1] Beyond this, its structural similarity to other biologically active anthraquinones suggests potential for investigation in drug development.
While specific studies on the biological signaling pathways of 1,5-Diamino-4,8-dihydroxyanthraquinone are limited, the broader class of anthraquinone derivatives is known for its diverse biological activities, including anticancer properties.[9][10] Some anthraquinones are known to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This action leads to DNA strand breaks and can induce apoptosis.[11]
Based on the known mechanisms of similar anthraquinone derivatives, a hypothetical signaling pathway for the potential anticancer activity of 1,5-Diamino-4,8-dihydroxyanthraquinone is proposed below. It is crucial to note that this pathway is illustrative and requires experimental validation for this specific compound.
Safety and Handling
1,5-Diamino-4,8-dihydroxyanthraquinone is reported to be an eye irritant, and mutation data has been reported.[8] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Conclusion
1,5-Diamino-4,8-dihydroxyanthraquinone is a well-characterized chemical intermediate with significant applications in the dye industry. Its synthesis is well-documented, with both chemical reduction and electrolytic methods available. While its biological activity is not extensively studied, its structural relation to other bioactive anthraquinones suggests it may be a candidate for further investigation in drug discovery and development, particularly in the area of oncology. Future research should focus on elucidating its specific biological mechanisms of action and evaluating its therapeutic potential.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101054681A - Electrolytic synthesis method for 1,5-diamino-4,8-dihydroxyanthraquinone by one-step method - Google Patents [patents.google.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE | 145-49-3 [chemicalbook.com]
- 9. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
